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Compound of Interest

Compound Name: 2-Pentanone, 5,5-diethoxy-

Cat. No.: B080037

An In-depth Technical Guide on 2-Pentanone,
5,5-diethoxy-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,
and theoretical chemical data for 2-Pentanone, 5,5-diethoxy- (CAS No. 14499-41-3). Due to
the limited availability of published experimental data for this specific compound, this guide
combines established chemical principles with computational data to serve as a resource for
researchers.

Molecular Structure and Identification

2-Pentanone, 5,5-diethoxy- is a chemical compound that incorporates both a ketone and an
acetal functional group. The structure consists of a five-carbon pentanone backbone with the
ketone group at the second position (C2). At the fifth position (C5), the carbon is bonded to two
ethoxy groups, forming a diethyl acetal.

o |[UPAC Name: 5,5-diethoxypentan-2-one[1][2]

o Synonyms: Levulinaldehyde, 1-(diethyl acetal); 1,1-Diethoxypentan-4-one; 5,5-Diethoxy-2-
pentanone[2]

o CAS Registry Number: 14499-41-3[2][3]
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e Molecular Formula: CoH1s803[2]

The canonical SMILES representation of the molecule is CCOC(CCC(=0)C)OCC.[1]

Physicochemical Properties

Experimental data on the physical properties of 5,5-diethoxypentan-2-one are not readily
available in published literature. The following table summarizes key physicochemical
properties calculated from computational models, primarily sourced from PubChem.[1]

Property Value Source

Molecular Weight 174.24 g/mol PubChem
XLogP3-AA (LogP) 0.8 PubChem
Hydrogen Bond Donors 0 PubChem
Hydrogen Bond Acceptors 3 PubChem
Rotatable Bond Count 7 PubChem
Exact Mass 174.125594432 Da PubChem
Topological Polar Surface Area  35.5 A2 PubChem
Heavy Atom Count 12 PubChem
Complexity 117 PubChem

Theoretical Spectroscopic Data

While specific experimental spectra are not publicly available, a theoretical analysis based on
the molecular structure allows for the prediction of its spectroscopic characteristics.

e 1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to
the different hydrogen environments. The methyl protons of the ethoxy groups would likely
appear as a triplet, while the methylene protons would be a quartet. The protons on the
pentanone chain would exhibit more complex splitting patterns (triplets or multiplets) due to
coupling with adjacent protons. The methyl protons adjacent to the carbonyl group would
appear as a singlet.
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e 13C NMR: The carbon NMR spectrum would show nine distinct signals. The carbonyl carbon
(C=0) would have the largest chemical shift (typically in the 200-210 ppm range). The acetal
carbon (C(OEt)2) would also be significantly downfield. The remaining signals would
correspond to the carbons of the ethoxy groups and the pentanone backbone.

In a mass spectrum, the molecular ion peak (M+) for CoH1s0s would be observed at m/z = 174.
The fragmentation pattern would likely be dominated by cleavages characteristic of ketones

and acetals.

Alpha-cleavage next to the ketone could lead to the loss of a methyl radical (*CHs) or a
propyl acetal radical.

McLafferty rearrangement is possible for the ketone.

Fragmentation of the acetal is expected to be prominent, often involving the loss of an
ethoxy group (*OCH2CHs, mass 45) to form a stable oxonium ion. A major fragment ion is
often observed at m/z = 103, corresponding to [CH(OCH2CHs)z]*.

Synthesis and Reactivity

A standard method for the synthesis of 5,5-diethoxypentan-2-one involves the acid-catalyzed
acetalization of a precursor y-keto-aldehyde or a related derivative with ethanol. The formation
of acetals is a reversible reaction.[4][5][6] To drive the reaction to completion, water must be
removed as it is formed, typically by azeotropic distillation using a Dean-Stark apparatus.[7]

General Experimental Protocol:

Reactant Setup: The precursor ketone (e.g., 5-oxohexanal or a derivative) is dissolved in an
excess of anhydrous ethanol, which acts as both reactant and solvent.

Catalyst Addition: A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric
acid) is added to the mixture.

Reaction: The mixture is heated to reflux. Water produced during the reaction is continuously
removed via a Dean-Stark trap.
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o Workup: Once the reaction is complete (monitored by TLC or GC), the mixture is cooled. The
acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).

 Purification: The product is extracted with an organic solvent, washed, dried, and purified,
typically by distillation under reduced pressure.
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General Synthesis Workflow
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A generalized workflow for the synthesis of an acetal from a ketone.
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The compound possesses two key functional groups that dictate its reactivity:

o Ketone: The carbonyl group is susceptible to nucleophilic attack. It can undergo reactions
such as reduction (to form an alcohol), Grignard reactions, and aldol condensation under

appropriate conditions.

o Acetal: The acetal group is stable under neutral and basic conditions, making it an excellent
protecting group for carbonyls.[4][8] However, it is readily hydrolyzed back to the
corresponding aldehyde or ketone under agueous acidic conditions.[4][8] This dual reactivity
allows for selective modification of other parts of a molecule while the carbonyl group is
protected.

Functional Group Reactivity

Hydrolysis
(Aqueous Acid Conditions)

Nucleophilic Addition
(Basic/Neutral Conditions)

Reacts at Acetal

Ketone Group
(C=0) <
Acetal Group
-C(OEt)2

5,5-diethoxypentan-2-one [P oG o

Click to download full resolution via product page

Logical relationship of functional groups and their primary reactivity.

Safety and Handling

A specific Safety Data Sheet (SDS) for 5,5-diethoxypentan-2-one is not readily available.[9]
Therefore, handling precautions must be based on the general properties of similar ketones
and acetals.

o Flammability: Aliphatic ketones and ethers are typically flammable liquids. The compound
should be handled away from ignition sources.
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 Inhalation/Contact: Assumed to be a potential irritant to the eyes, skin, and respiratory
system. Handling should be performed in a well-ventilated fume hood with appropriate
personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Potential Applications

While specific applications for this compound are not documented in the searched literature, its
bifunctional nature suggests potential utility in organic synthesis. It could serve as a building
block where the ketone or a precursor aldehyde (protected as the acetal) is required for multi-
step synthetic pathways. The acetal can be carried through several reaction steps that would
otherwise affect a free carbonyl group and then be deprotected at a later stage.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b080037#2-pentanone-5-5-diethoxy-molecular-
structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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